N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method involves the reaction of 2-aminophenol with a substituted benzoyl chloride in the presence of a base, followed by cyclization to form the benzoxazole ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as FeCl3, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Due to its anticancer properties, it is investigated for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide can be compared with other benzoxazole derivatives, such as:
2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: This compound also exhibits antimicrobial properties but has a different substitution pattern on the benzoxazole ring.
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other benzoxazole derivatives .
Properties
Molecular Formula |
C21H15ClN2O3 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H15ClN2O3/c22-15-9-10-19-18(12-15)24-21(27-19)14-5-4-6-16(11-14)23-20(25)13-26-17-7-2-1-3-8-17/h1-12H,13H2,(H,23,25) |
InChI Key |
VGGMWGTVUNRHMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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